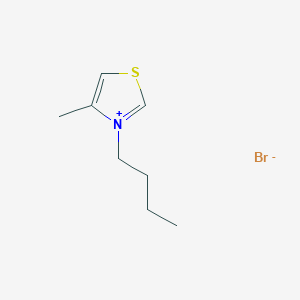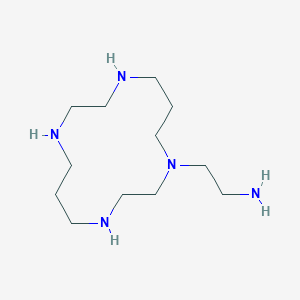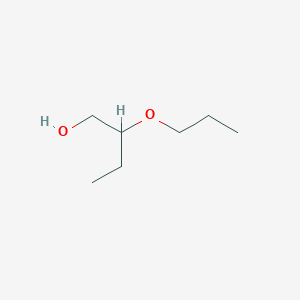![molecular formula C8H20ClNSSn B14333742 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine CAS No. 105890-90-2](/img/structure/B14333742.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is an organotin compound that features a unique combination of tin, sulfur, and nitrogen atoms. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine typically involves the reaction of dimethyltin dichloride with a thiol-containing amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur and tin atoms in the compound can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Complexation: The nitrogen and sulfur atoms can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biological systems.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and other materials where its unique reactivity can be advantageous.
Mechanism of Action
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine exerts its effects involves the interaction of its tin, sulfur, and nitrogen atoms with various molecular targets. The tin atom can form bonds with other atoms or molecules, while the sulfur and nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound is similar in structure but lacks the tin and sulfur atoms, making it less reactive in certain types of chemical reactions.
Dimethyltin dichloride: This compound contains the tin atom but lacks the sulfur and nitrogen atoms, limiting its applications in coordination chemistry.
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is unique due to its combination of tin, sulfur, and nitrogen atoms, which gives it a distinctive reactivity profile. This makes it valuable in various fields of research and industry where such reactivity is desired.
Properties
CAS No. |
105890-90-2 |
|---|---|
Molecular Formula |
C8H20ClNSSn |
Molecular Weight |
316.48 g/mol |
IUPAC Name |
2-[chloro(dimethyl)stannyl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C6H15NS.2CH3.ClH.Sn/c1-3-7(4-2)5-6-8;;;;/h8H,3-6H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
RGBVXHNVPAFULM-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)CCS[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)



![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
